Resibufogenin
Overview
Description
Bufogenin is a steroid lactone derived from the venom of toads, particularly those belonging to the genus Bufo. Bufogenin is also known for its analgesic, anesthetic, and ulcer remedy properties .
Mechanism of Action
Target of Action
Resibufogenin, also known as Bufogenin, primarily targets the ATP1A1 . ATP1A1 is a part of the Na+/K±ATPase pump, which plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. These gradients are essential for osmoregulation, for sodium-coupled transport of various organic and inorganic molecules, and for electrical excitability of nerve and muscle .
Mode of Action
This compound interacts with its target, ATP1A1, by binding to it . This binding activates the Na+/K±ATPase pump, which then triggers intracellular pathways . The activation of these pathways leads to various changes at the cellular level, such as the induction of G2/M phase arrest and inhibition of cell invasion .
Biochemical Pathways
The activation of ATP1A1 by this compound triggers two key intracellular pathways: the MAPK/ERK pathway and the Ca2±mediated Src/FAK/Paxillin focal adhesion pathway . The MAPK/ERK pathway is involved in the regulation of various cellular processes such as proliferation, differentiation, and cell cycle progression . The Ca2±mediated Src/FAK/Paxillin focal adhesion pathway plays a crucial role in cell migration and invasion .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A study has developed a method for the simultaneous determination of this compound and its metabolites in rat plasma, which could be used to understand the metabolic profiles of this compound in vivo and for pharmacokinetic study . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of G2/M phase arrest and inhibition of cell invasion . It has been found that this compound can inhibit the proliferation, migration, and tube formation of cells in a dose-dependent manner . It also significantly suppresses vascular network formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that the administration of this compound to aging mice resulted in an increase in dermal collagen density and subcutaneous fat, improving the phenotype of aging skin . This suggests that the physiological environment, such as the age of the organism, can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Resibufogenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to upregulate receptor-interacting protein kinase 3 (RIP3) and phosphorylate mixed lineage kinase domain-like protein at Ser358 . These interactions are pivotal in inducing necroptosis, a form of programmed cell death. Additionally, this compound activates the expression of enzymes such as glycogen phosphorylase (PYGL), glutamate dehydrogenase 1 (GLUD1), and glutamine synthetase (GLUL) in a RIP3-dependent manner .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces necroptosis, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce reactive oxygen species accumulation, which can be neutralized by N-acetylcysteine . Furthermore, this compound has demonstrated anti-proliferative activity in colorectal cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to and activates RIP3, leading to the phosphorylation of mixed lineage kinase domain-like protein at Ser358 . This activation triggers necroptosis, a form of programmed cell death distinct from apoptosis. Additionally, this compound induces the expression of enzymes such as PYGL, GLUD1, and GLUL, which play essential roles in cellular metabolism . The compound’s ability to induce reactive oxygen species accumulation further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-proliferative activity over extended periods, effectively suppressing the growth and metastasis of colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has demonstrated dose-dependent anti-cancer effects At higher doses, the compound effectively suppresses tumor growth and metastasis It is essential to consider potential toxic or adverse effects at elevated doses
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with enzymes such as PYGL, GLUD1, and GLUL highlights its role in cellular metabolism . These enzymes are crucial for glycogen breakdown, amino acid metabolism, and glutamine synthesis, respectively. This compound’s impact on metabolic flux and metabolite levels underscores its significance in regulating cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms underlying this compound’s transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects Post-translational modifications and targeting signals are essential for this compound’s localization
Preparation Methods
Bufogenin can be synthesized through various methods. One notable method involves using commercial steroid skeleton materials such as androstenedione or 3β-hydroxyl-5β-androstane-17-ketone. These materials undergo a biological-chemical relay synthesis or chemical synthesis to obtain an intermediate compound, 3β,14α-dihydroxyl-5β-androsterane-17-ketone. This intermediate is then converted into bufogenin by completing the uploading of an E ring, specifically a hexaenolactone ring, through chemical semi-synthesis . This method is simple, high-yielding, and suitable for large-scale production .
Chemical Reactions Analysis
Bufogenin undergoes various chemical reactions, including:
Oxidation: Bufogenin can be oxidized to form bufadienolides, which are known for their cardiotonic properties.
Reduction: Reduction reactions can convert bufogenin into different bufadienolide derivatives.
Substitution: Substitution reactions can modify the functional groups on the bufogenin molecule, leading to the formation of various derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are bufadienolide derivatives, which have significant pharmacological activities .
Scientific Research Applications
Bufogenin has a wide range of scientific research applications:
Chemistry: Bufogenin and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates.
Biology: Bufogenin is used to study the effects of sodium-potassium adenosine triphosphatase inhibition on cellular processes.
Medicine: Bufogenin has shown promise in the treatment of heart failure, cancer, and respiratory disorders. .
Comparison with Similar Compounds
Bufogenin is part of the bufadienolide family, which includes compounds like resibufogenin and bufotoxin. These compounds share similar structures and pharmacological properties but differ in their specific effects and potency. For example:
This compound: Known for its anticancer and cardiotonic effects, this compound has shown promise in the treatment of heart failure and various cancers
Bufotoxin: Another bufadienolide, bufotoxin, is known for its potent cardiotonic and toxic effects.
Bufogenin’s uniqueness lies in its balanced pharmacological profile, offering significant therapeutic benefits with manageable toxicity levels compared to other bufadienolides .
Properties
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJNLYIJOCWJE-CWMZOUAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046808 | |
Record name | Bufogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-39-4 | |
Record name | Resibufogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufogenin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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